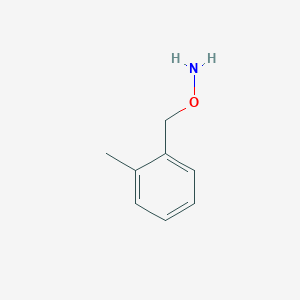

O-(2-Methylbenzyl)hydroxylamine

Vue d'ensemble

Description

Synthesis Analysis

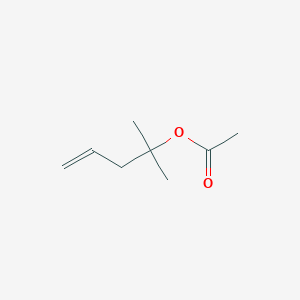

The synthesis of O-(2-Methylbenzyl)hydroxylamine and similar compounds often involves transition metal-catalyzed C–N bond construction via electrophilic amination reaction . A direct, simple, and high-yielding method for the synthesis of hydroxamate derivatives from a broad range of unactivated esters with the anion of O-benzyl-hydroxylamine generated in situ has been developed .Chemical Reactions Analysis

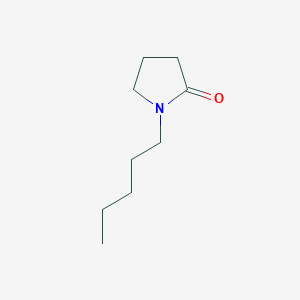

O-(2-Methylbenzyl)hydroxylamine and similar compounds are often used in transition metal-catalyzed C–N bond-forming reactions . A coupling process of electrodialysis with oxime hydrolysis reaction for preparing hydroxylamine sulfate has been developed, which includes the oxime hydrolysis, the hydroxylamine protonation reaction, and the separation process .Applications De Recherche Scientifique

Photo-Oxidation Studies

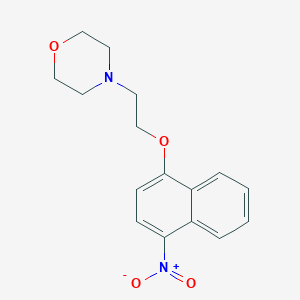

O-(2-Methylbenzyl)hydroxylamine derivatives have been utilized in environmental chemistry research, particularly in studies focusing on the photo-oxidation of organic compounds. An example includes the application of O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride (PFBHA) in the sampling and quantification of unsaturated 1,4-dicarbonyl products obtained from the photo-oxidation of furans. This research is significant for understanding the environmental implications of organic compound oxidation and its contribution to aerosol formation, highlighting the role of O-(2-Methylbenzyl)hydroxylamine derivatives in atmospheric chemistry (Alvarez et al., 2009).

Synthesis of Aziridines

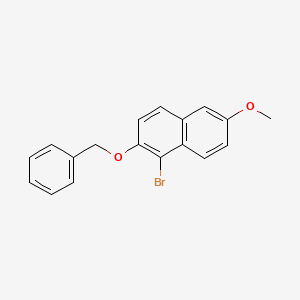

In organic synthesis, O-(2-Methylbenzyl)hydroxylamine has been implicated in the expedient synthesis of substituted (S)-N-(α-methylbenzyl)aziridines. This process involves O-acylation and a subsequent diastereoselective 3-exo-tet ring-closure reaction, producing aziridines in good to excellent yields. Such methodologies are crucial for developing novel synthetic routes in chemistry (Bew et al., 2006).

Asymmetric Synthesis

The use of O-methyl-N-(α-methylbenzyl)hydroxylamine as a chiral auxiliary in asymmetric ortho-deprotonation of (η6-arene) chromium tricarbonyl complexes has been described. This application showcases the role of O-(2-Methylbenzyl)hydroxylamine derivatives in achieving high levels of diastereoselectivity in the synthesis of 1,2-disubstituted (η6-arene) chromium tricarbonyl complexes, demonstrating its significance in the advancement of asymmetric synthesis techniques (Costa et al., 2017).

Environmental and Analytical Chemistry

In the context of environmental and analytical chemistry, O-(2-Methylbenzyl)hydroxylamine derivatives have been employed in the detection and characterization of carbonyl compounds in various matrices. For example, a method utilizing O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine derivatives for the GC-MS analysis of wine aldehydes demonstrates the utility of these compounds in food science and safety (Revel & Bertrand, 1993).

Safety And Hazards

Orientations Futures

Recent developments suggest that hydroxylamines may have broader applications, and a review covering recent developments in the synthesis of this functional group is timely . The chemistry of di- and trialkylhydroxylamines is much less studied compared to O-acyl-N,N-disubstituted hydroxylamines and related derivatives .

Propriétés

IUPAC Name |

O-[(2-methylphenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7-4-2-3-5-8(7)6-10-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNWHNCNFXEFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551848 | |

| Record name | O-[(2-Methylphenyl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-[(2-Methylphenyl)methyl]hydroxylamine | |

CAS RN |

75959-26-1 | |

| Record name | O-[(2-Methylphenyl)methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

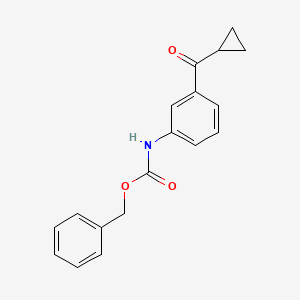

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-D]pyrimidin-2-amine](/img/structure/B1611438.png)

![1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate](/img/structure/B1611448.png)